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Abstract

XL765, also known as SAR245409, is a potent, orally bioavailable, and selective dual inhibitor
of Class | phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (nTOR).
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation,
survival, and metabolism, and its dysregulation is a frequent event in a wide range of human
cancers. By targeting both PI3K and mTOR, XL765 offers a comprehensive blockade of this
key oncogenic pathway, potentially overcoming feedback loops that can limit the efficacy of
single-target inhibitors. This technical guide provides a detailed overview of the preclinical and
clinical data on XL765 across various cancer types, with a focus on its mechanism of action,
guantitative efficacy data, and the experimental methodologies used in its evaluation.

Mechanism of Action

XL765 is an ATP-competitive inhibitor of all four Class | PI3K isoforms (q, 3, y, and &) and
MTOR. In biochemical assays, XL765 has demonstrated potent inhibitory activity against these
kinases.[1][2] The dual inhibition of both PI3K and mTOR by XL765 leads to a robust
downstream blockade of the signaling cascade. This is evidenced by the reduced
phosphorylation of key effector proteins including AKT, p70S6 kinase (p70S6K), ribosomal
protein S6 (S6), and 4E-binding protein 1 (4EBP1).[3][4] This comprehensive pathway inhibition
results in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.

[3][5]
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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by XL765.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of XL765 across different

cancer types.

Table 1: In Vitro Inhibitory Activity of X1 765

Target IC50 (nM) Assay Type Reference
p110a 39 Cell-free [2][4][6]
pll10B 113 Cell-free [2][41[6]
pl10y 9 Cell-free [2][41[6]
p110d 43 Cell-free [2][4][6]
mTOR 157 Cell-free [2][41[6]
Immune-complex
mTORC1 160 _ [2]
kinase
Immune-complex
MTORC2 910 ] [2]
kinase
DNA-PK 150 Cell-free [2][4][6]

Table 2: In Vivo Efficacy of XL765 in Xenograft Models
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Cancer Type Model Treatment Outcome Reference

>12-fold

) reduction in
_ Intracranial GBM ~ XL765 (oral _
Glioblastoma median tumor (41071081
39-luc xenograft gavage) ] )
bioluminescence

vSs. control

140-fold

] XL765 + reduction in
) Intracranial GBM ) )
Glioblastoma Temozolomide median [4107118]
39-luc xenograft ) )
(TM2Z) bioluminescence
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XL765 (30 o
) Significant
Pancreatic BxPC-3 mg/kg) + o
) inhibition of [4]
Cancer xenograft Chloroquine (50
tumor growth
mg/kg)
80-90%
reduction in
phosphorylation

) XL765 (60 mg
Chondrosarcoma  Patient tumor of AKT, 4EBP1,

BID)
and S6; 54%
reduction in Ki67

staining

Efficacy in Different Cancer Types
Glioblastoma (GBM)

Glioblastoma is characterized by frequent dysregulation of the PI3K/mTOR pathway, making it
a rational target for XL765.[9][10] In vitro studies have shown that XL765 induces a dose-
dependent decrease in the viability of GBM cell lines (A172, UB7MG, and T98G) by inducing
endoplasmic reticulum (ER) stress-dependent apoptosis.[9][10] In vivo, oral administration of
XL765 in an intracranial GBM xenograft model resulted in a significant reduction in tumor
burden and improved survival.[4][7][8] Notably, the combination of XL765 with the standard-of-
care chemotherapeutic agent temozolomide (TMZ) demonstrated a synergistic effect, leading
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to a more profound reduction in tumor bioluminescence compared to either agent alone.[4][7]

[8]

Pancreatic Cancer

XL765 has demonstrated dose-dependent decreased cell viability in 13 pancreatic ductal
adenocarcinoma (PDA) cell lines.[4][6] The compound was shown to induce apoptosis and
autophagy in these cell lines.[4][6] In a BXxPC-3 pancreatic cancer xenograft model, XL765
alone at 30 mg/kg did not show a significant inhibitory effect; however, when combined with
chloroquine, a significant inhibition of tumor growth was observed.[4]

Hematological Malignancies

A phase 1 study of XL765 in patients with relapsed or refractory non-Hodgkin lymphoma (NHL)
or chronic lymphocytic leukemia (CLL) was conducted.[11] While the clinical development of
voxtalisib is no longer ongoing, this study provided valuable insights into the activity of dual
PIBK/mTOR inhibitors in hematological cancers.[11]

Other Solid Tumors

Preclinical studies have shown that XL765 can inhibit the proliferation of a wide range of tumor
cell lines.[3][1] In vivo, repeat administration of XL765 resulted in significant tumor growth
inhibition in multiple human xenograft models, including breast, lung, ovarian, and prostate
cancers, which was associated with anti-proliferative, anti-angiogenic, and pro-apoptotic
effects.[3][12] A phase 1 clinical trial in patients with advanced solid tumors showed that XL765
was well-tolerated and resulted in robust inhibition of the PIBK/mTOR pathway in tumor and
surrogate tissues. Five out of 28 evaluable patients with various cancers achieved stable
disease for more than three months.

Experimental Protocols
Western Blot Analysis of PIBKImMTOR Pathway Inhibition

Objective: To determine the effect of XL765 on the phosphorylation status of key proteins in the
PIBK/mTOR pathway.

Methodology:
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Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, A172) are cultured to 70-80%
confluency.[1][9] Cells are then serum-starved for a specified period (e.g., 24 hours) before
being treated with varying concentrations of XL765 or vehicle control (DMSO) for a defined
time (e.g., 1-2 hours).[1] For stimulation experiments, cells can be treated with a growth
factor like EGF (e.g., 100 ng/mL for 10 minutes) following XL765 incubation.[1]

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation
assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a
BCA protein assay.

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-
polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF)
membrane.

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin
(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The
membrane is then incubated with primary antibodies against phosphorylated and total forms
of AKT, S6K, S6, and 4EBP1 overnight at 4°C.

Detection: After washing with TBST, the membrane is incubated with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The
protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.[8]

Experimental Workflow: Western Blot Analysis
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Caption: A generalized workflow for Western blot analysis of pathway inhibition.
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Cell Viability Assay

Objective: To assess the cytotoxic and cytostatic effects of XL765 on cancer cells.
Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g.,
3,000 cells/well) and allowed to attach overnight.[8]

Compound Treatment: The cells are treated with a range of concentrations of XL765 or
vehicle control for various time points (e.g., 24, 48, 72 hours).[4]

Viability Assessment:

o CCK-8/MTT Assay: A Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well
and incubated for a specified time (e.g., 1-4 hours). The absorbance is then measured at
the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate
reader. The absorbance is proportional to the number of viable cells.[9]

o ATP-based Assay: A reagent that lyses the cells and measures ATP levels is added.
Luminescence is measured, which is directly proportional to the number of viable cells.[8]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells. IC50 values are determined by plotting the percentage of viability against the
log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of XL765 in a living organism.
Methodology:
e Animal Models: Immunocompromised mice (e.g., nude mice) are used.[3]

e Tumor Implantation: Human cancer cells (e.g., GBM 39-luc) are implanted either
subcutaneously or orthotopically (e.g., intracranially).[4][7]
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e Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for
subcutaneous models) or through bioluminescence imaging (for luciferase-expressing cells).

[71L8]

o Drug Administration: Once tumors reach a certain size, mice are randomized into treatment
and control groups. XL765 is administered orally at specified doses and schedules.[3]

» Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and
improvement in overall survival.[7][8]

e Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of
pathway inhibition by Western blotting or immunohistochemistry.[3]

Conclusion

XL765 is a potent dual PISBK/mTOR inhibitor with demonstrated preclinical activity across a
range of solid and hematological malignancies. Its ability to comprehensively block the
PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a cancer
therapeutic. The data summarized in this guide highlight its mechanism of action and provide a
quantitative basis for its anti-tumor effects. The detailed experimental protocols offer a
framework for researchers to further investigate the activity of XL765 and other PI3K/mTOR
inhibitors in various cancer contexts. While clinical development has been discontinued, the
wealth of preclinical and early clinical data for XL765 continues to be a valuable resource for
the ongoing development of pathway-targeted cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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